N-(5-hydroxy-3-carboxyphenyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

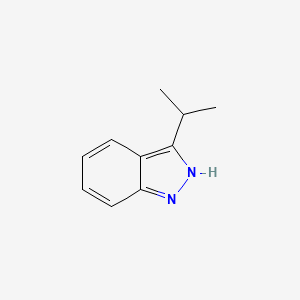

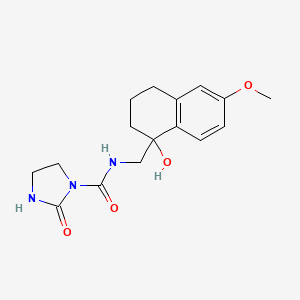

“N-(5-hydroxy-3-carboxyphenyl)thiourea” is a chemical compound with the molecular formula C8H8N2O3S. It is structurally related to thiourea, an organosulfur compound with the formula SC(NH2)2 . Thiourea is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .

Chemical Reactions Analysis

The nature of the molecular interactions between water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods . NBO analysis shows that the Thio-(H2O)5 complex has higher stabilization energy values than the other complexes .Applications De Recherche Scientifique

1. Anticancer Properties

Thioureas, including derivatives like N-(5-hydroxy-3-carboxyphenyl)thiourea, have shown potential in anticancer activities. For example, novel thiourea derivatives demonstrated potent cytotoxicity against HeLa cell lines, suggesting their utility in drug research for cancer treatments (Ruswanto et al., 2015).

2. Biological Activity Studies

Thiourea compounds have been synthesized and studied for their biological activities. These activities include potential therapeutic applications in different areas of medicine. For instance, N-(5-hydroxy-3-carboxyphenyl)thiourea could be involved in the synthesis of indole derivatives for studying their biological activities (Murasheva et al., 1970).

3. Antibacterial Efficacy

Research has also been conducted on thiourea derivatives for their antibacterial properties. These compounds have shown effectiveness against various pathogens, indicating the potential use of N-(5-hydroxy-3-carboxyphenyl)thiourea in the development of new antibacterial agents (Gajbhiye, 2021).

4. Agriculture and Plant Growth

In the agricultural sector, thiourea compounds like N-(5-hydroxy-3-carboxyphenyl)thiourea have been researched for their role as nitrification and urease inhibitors. These properties are significant in improving plant growth and yield, demonstrating the agricultural applications of thiourea derivatives (Zhang De-sheng, 2003).

5. Synthesis of Chemical Compounds

Thiourea derivatives have been used in the synthesis of various chemical compounds. This includes their role in the formation of unique structures like 2-amino-dihydrothiophenes, showing the chemical versatility of thioureas in synthetic chemistry (Xie et al., 2019).

6. Antioxidant Effects

Studies have explored the antioxidant properties of thiourea compounds. For instance, thiourea has shown protective effects against copper-induced oxidative damage, which can be relevant in the context of N-(5-hydroxy-3-carboxyphenyl)thiourea (Zhu, Antholine, & Frei, 2002).

Propriétés

IUPAC Name |

3-(carbamothioylamino)-5-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c9-8(14)10-5-1-4(7(12)13)2-6(11)3-5/h1-3,11H,(H,12,13)(H3,9,10,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLZEZBRDSVSST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1NC(=S)N)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Carbamothioylamino)-5-hydroxybenzoic acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B2706188.png)

![2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2706191.png)

![N-(2-methoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2706198.png)

![3,6-Diazabicyclo[3.2.1]octane;dihydrochloride](/img/structure/B2706200.png)

![N-[4-(difluoromethoxy)phenyl]-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2706203.png)

![5-(3,5-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2706204.png)

![N-Ethyl-N-[2-[[1-(1,2,4-oxadiazol-3-yl)cyclopentyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2706205.png)

![4-[2-[(4-Methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethoxy]benzaldehyde](/img/structure/B2706208.png)